Enhanced Acidity vs. 3-Pentenoic Acid
The predicted pKa of 3‑pentynoic acid is 3.59 ± 0.10, which is 1.24 log units more acidic than 3‑pentenoic acid (pKa ≈ 4.83) [1]. This difference arises from the greater electronegativity of the sp‑hybridized carbons in the triple bond, which stabilizes the carboxylate anion through both inductive and resonance effects [2].
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 3.59 ± 0.10 (predicted) |
| Comparator Or Baseline | 3‑Pentenoic acid, pKa ≈ 4.83 (predicted) |
| Quantified Difference | ΔpKa ≈ 1.24 (3‑pentynoic acid is ~17‑fold stronger acid) |
| Conditions | Predicted values from ACD/Labs via ChemicalBook; no experimental pKa available for direct comparison. |
Why This Matters
A lower pKa influences the compound’s ionization state at physiological pH and its reactivity in base‑catalyzed transformations, affecting both formulation and synthetic strategy decisions.
- [1] ChemBase. 3-Pentenoic acid (CAS 5204-64-8) – Properties. https://www.chembase.cn/5204-64-8.html (accessed 2026-04-25). View Source
- [2] Saeed, A. et al. (2021) 'Why the Second Bond Exceptionally Effective on pKa Values of -ynoic (-C≡C-) Compounds? Chemical Education Perspective', Science and Education Publishing, https://doi.org/10.12691/wjce-9-1-2. View Source
